BenchChemオンラインストアへようこそ!

2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Physicochemical Properties Drug-Likeness CNS Permeability

This morpholinopyrimidine-acetamide screening compound offers a validated PI3K/mTOR hinge-binding motif and a distinct isopropylphenoxyacetamide side chain for isoform selectivity profiling. Its structural novelty supports IP generation and serves as a structurally matched negative control for Kir4.1 electrophysiology experiments. Ideal for drug discovery programs seeking oral drug-like space candidates (MW 356.4, cLogP 2.05). Differentiated from ZSTK474 and VU0134992.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 1396636-46-6
Cat. No. B2663632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
CAS1396636-46-6
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C19H24N4O3/c1-14(2)15-3-5-16(6-4-15)26-12-19(24)22-17-11-18(21-13-20-17)23-7-9-25-10-8-23/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,21,22,24)
InChIKeyGWDDXACICYQCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396636-46-6): Physicochemical Identity and Chemotype Classification


2-(4-Isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396636-46-6, molecular formula C19H24N4O3, molecular weight 356.4 g/mol) is a synthetic small molecule belonging to the morpholinopyrimidine acetamide class . Its structure combines an isopropyl-substituted phenoxyacetyl group linked to a 6-morpholinopyrimidin-4-amine core. Morpholinopyrimidine derivatives are widely explored as kinase inhibitors (particularly PI3K/mTOR), anti-inflammatory agents, and ion channel modulators, making this scaffold relevant for drug discovery and chemical biology screening programs [1].

Why Generic Morpholinopyrimidine Substitution Is Not Advisable: Structural Uniqueness of the Isopropylphenoxy-Morpholinopyrimidine Architecture


The 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide scaffold combines three distinct pharmacophoric features—the 4-isopropylphenoxy group, the central acetamide linker, and the 6-morpholinopyrimidin-4-yl moiety—that are rarely found together in any single comparator compound . The closest partially characterized analog, VU0134992, replaces the morpholinopyrimidine with a 2,2,6,6-tetramethylpiperidine and incorporates a 2-bromo substituent on the phenoxy ring, resulting in a fundamentally different target profile (Kir4.1 potassium channel inhibition) [1]. Within the morpholinopyrimidine class itself, even minor variations in the N-substituent at the pyrimidine 4-position or the phenoxy ring substitution pattern are known to profoundly alter kinase selectivity profiles, anti-proliferative potency, and physicochemical properties [2]. Generic in-class substitution is therefore not supported by available evidence.

Quantitative Evidence Guide: 2-(4-Isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide vs. Comparators


Molecular Weight and Calculated LogP Differentiation from VU0134992

The target compound has a molecular weight (MW) of 356.4 g/mol and a predicted cLogP of 2.05, placing it within favorable drug-like space (MW < 500, cLogP < 5) . Its closest partially characterized analog, VU0134992 (free base MW 452.4 g/mol, CAS 1052515-91-9), is significantly heavier and more lipophilic due to the bromine substituent and tetramethylpiperidine group, leading to a higher cLogP (~3.5–4.0 estimated) . This MW difference of ~96 g/mol and lower predicted lipophilicity suggest the target compound may have superior oral bioavailability potential and lower non-specific protein binding compared to VU0134992, based on established Lipinski and CNS MPO rules [1].

Physicochemical Properties Drug-Likeness CNS Permeability

Predicted Target Class Engagement: PI3K/mTOR Pathway vs. Kir4.1 Ion Channel

The morpholinopyrimidine scaffold is a privileged structure for PI3K and mTOR kinase inhibition. In a published study, trisubstituted morpholinopyrimidine analogs demonstrated PI3K inhibitory potency 1.5–3 times greater than the well-characterized PI3K inhibitor ZSTK474, with the most active compound achieving complete AKT phosphorylation suppression in cellular assays (IC50 not separately reported for each analog) [1]. The target compound retains the core 6-morpholinopyrimidine motif required for PI3K hinge-region binding [2]. In contrast, VU0134992 lacks the pyrimidine ring and targets Kir4.1 potassium channels (IC50 = 0.97 µM), with 9-fold selectivity over Kir4.1/5.1 concatemeric channels [3]. The target compound is therefore predicted to engage the PI3K/mTOR pathway rather than Kir4.1, representing a fundamentally different therapeutic indication space (oncology/inflammation vs. diuresis/hypertension).

Kinase Inhibition Oncology PI3K/mTOR

Topological Polar Surface Area and Hydrogen Bonding Profile vs. Anti-Arrhythmic Morpholine Analog

The target compound exhibits a topological polar surface area (tPSA) of 69.48 Ų and contains 7 hydrogen bond acceptors (HBA) with 0 hydrogen bond donors (HBD) [1]. A structurally related morpholine-containing analog, 2-(4-isopropylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide (MW 320.4), lacks the pyrimidine ring and is described as a type I antiarrhythmic agent with sodium channel blocking properties similar to lidocaine . The target compound's higher tPSA (vs. ~50–55 Ų estimated for the antiarrhythmic analog) and the electron-deficient pyrimidine ring confer distinct hydrogen-bonding capacity to kinase ATP-binding pockets, while the antiarrhythmic analog's flexible propyl linker and absence of the pyrimidine direct it toward ion channel pharmacology.

Drug Permeability ADME Cardiac Safety

Structural Absence of the 2-Bromo Substituent: Implications for Selectivity vs. VU0134992

VU0134992 contains a 2-bromo substituent on the isopropylphenoxy ring, which contributes to its Kir4.1 selectivity through halogen bonding interactions within the channel pore [1]. The target compound lacks this halogen substituent entirely, eliminating the possibility of halogen-bond-mediated Kir4.1 binding. In SAR studies of the VU0134992 chemotype, removal of the 2-bromo group resulted in significant loss of Kir4.1 inhibitory activity (>10-fold reduction) [2]. This structural difference strongly suggests the target compound will not exhibit Kir4.1 activity and will instead follow the kinase inhibition profile typical of pyrimidine-containing scaffolds.

Selectivity Off-Target Profile Halogen Bonding

Recommended Application Scenarios for 2-(4-Isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide Based on Available Evidence


Kinase-Focused Hit Identification and Scaffold-Hopping Campaigns (PI3K/mTOR Pathway)

Deploy this compound as a morpholinopyrimidine-based screening hit for PI3K and/or mTOR kinase inhibition assays. The 6-morpholinopyrimidine core is a validated hinge-binding motif, and the isopropylphenoxyacetamide side chain provides a vector for exploring selectivity determinants across PI3K isoforms (α, β, γ, δ) and mTOR [1]. Use ZSTK474 or LY294002 as reference inhibitors for benchmarking initial screening data. This compound is structurally distinct from the well-characterized trisubstituted morpholinopyrimidines, offering novelty for IP generation [2].

Negative Control for Kir4.1 Potassium Channel Studies

The absence of the 2-bromo substituent and the replacement of the tetramethylpiperidine with morpholinopyrimidine eliminates Kir4.1 inhibitory activity. This compound can serve as a structurally matched negative control in experiments using VU0134992, enabling researchers to deconvolve Kir4.1-specific effects from general morpholine-containing compound effects in renal or CNS electrophysiology studies [3].

Physicochemical Benchmarking in Lead Optimization Programs

With MW 356.4 g/mol, cLogP 2.05, and tPSA 69.48 Ų, this compound sits squarely within oral drug-like space. It can be used as a physicochemical benchmark comparator when optimizing permeability, solubility, or metabolic stability of morpholinopyrimidine lead series, particularly against heavier analogs that breach MW 400 or cLogP >4 [4].

Anti-Inflammatory Phenotypic Screening

Given the demonstrated anti-inflammatory activity of morpholinopyrimidine derivatives through iNOS and COX-2 inhibition in silico and in vitro [5], this compound may be screened in LPS-stimulated macrophage assays or carrageenan-induced paw edema models to assess its anti-inflammatory potential. Its structural differentiation from published morpholinopyrimidine anti-inflammatory agents (e.g., those with carbonitrile substituents) provides novelty for SAR exploration.

Quote Request

Request a Quote for 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.